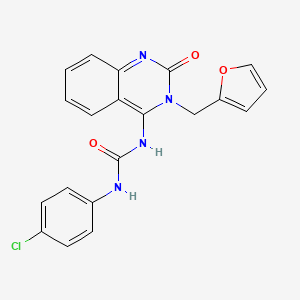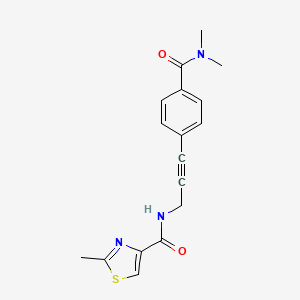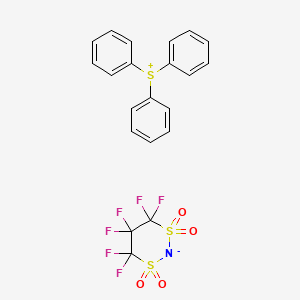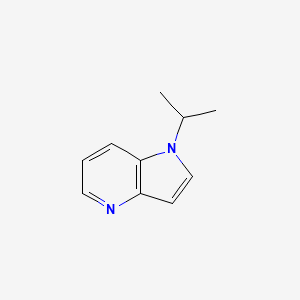
n1-Isopropyl-4-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isopropyl-4-azaindole typically involves the alkylation of 4-azaindole at the nitrogen atom (N1) with isopropyl halides under basic conditions. This reaction can be catalyzed by various metal catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N1-Isopropyl-4-azaindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the azaindole ring, often facilitated by metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
N1-Isopropyl-4-azaindole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-Isopropyl-4-azaindole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with protein kinases, inhibiting their activity and thereby affecting various cellular processes. This interaction is often mediated by the binding of the compound to the active site of the kinase, leading to inhibition of its function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1-Isopropyl-4-azaindole include other azaindole derivatives such as:
4-Azaindole: The parent compound, which lacks the isopropyl group at the N1 position.
N1-Methyl-4-azaindole: A derivative with a methyl group at the N1 position.
N1-Ethyl-4-azaindole: A derivative with an ethyl group at the N1 position.
Uniqueness
This compound is unique due to its specific substitution at the N1 position with an isopropyl group. This modification can significantly alter its chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
1-propan-2-ylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-7-5-9-10(12)4-3-6-11-9/h3-8H,1-2H3 |
Clave InChI |
WMLVKYVKGFNILT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC2=C1C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
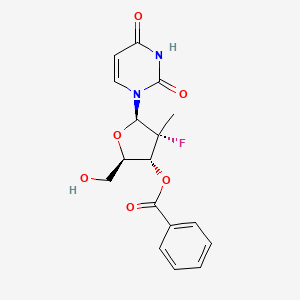

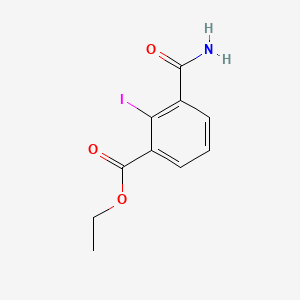

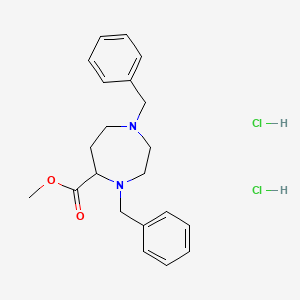
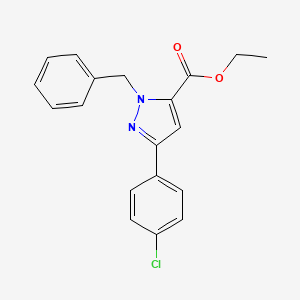
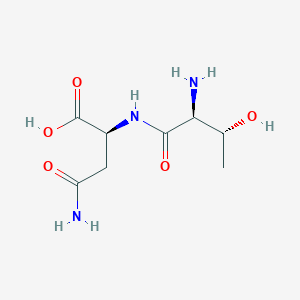
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)

